

Application Notes and Protocols for Quantitative Analysis of Carvedilol using Carvedilol-d3

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Compound of Interest		
Compound Name:	Carvedilol-d3	
Cat. No.:	B017004	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1 adrenergic blocking properties, widely used in the treatment of hypertension and heart failure. Accurate quantification of Carvedilol in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies in both preclinical and clinical trials. The use of a stable isotope-labeled internal standard, such as **Carvedilol-d3**, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for matrix effects and variations in sample processing.

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Carvedilol in plasma samples using **Carvedilol-d3** as an internal standard.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of Carvedilol from preclinical and clinical studies. These values can serve as a reference for designing and interpreting bioanalytical studies.

Table 1: Preclinical Pharmacokinetic Parameters of Carvedilol in Rats

Methodological & Application

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Parameter	Value	Reference
Dose (i.v.)	1-3 mg/kg	[1]
Clearance (CI)	Data not consistently reported across general literature	
Volume of Distribution (Vdss)	Data not consistently reported across general literature	_

Table 2: Clinical Pharmacokinetic Parameters of Carvedilol in Healthy Volunteers and Patients



Parameter	Value	Condition	Reference
Dose (oral)	12.5 mg	Healthy Volunteers	[2]
Cmax	58-69 μg/L	Healthy Volunteers	[2]
AUC	208-225 μg/L <i>h</i>	Healthy Volunteers	[2]
Tmax	1-2 hours	Healthy Volunteers	[2]
Half-life (t1/2)	~4-7 hours	Healthy Volunteers	[3]
Bioavailability	25-35%	Healthy Volunteers	[2]
Dose (oral)	25 mg	Healthy Volunteers	[2]
Cmax	24-151 μg/L	Healthy Volunteers	[2]
AUC	272-947 μg/Lh	Healthy Volunteers	[2]
Dose (oral)	50 mg	Healthy Volunteers	[2]
Cmax	122-262 μg/L	Healthy Volunteers	[2]
AUC	717-1600 μg/L <i>h</i>	Healthy Volunteers	[2]
Dose (oral)	12.5 mg (single dose)	Hypertensive patients with renal insufficiency	[4][5]
Cmax	53.4 (± 31.4) ng/mL	Hypertensive patients with renal insufficiency	[4][5]
AUC (0-24h)	220 (± 120) ngh/mL	Hypertensive patients with renal insufficiency	[4][5]
Dose (oral)	25 mg (multiple doses)	Hypertensive patients with renal insufficiency	[4][5]
Cmax	128 (± 63.3) ng/mL	Hypertensive patients with renal insufficiency	[4][5]
AUC (0-24h)	618 (± 335) ng*h/mL	Hypertensive patients with renal insufficiency	[4][5]



Experimental Protocols Bioanalytical Method using LC-MS/MS

This protocol outlines a validated method for the simultaneous determination of Carvedilol and its active metabolite, 4'-hydroxyphenyl Carvedilol, in human plasma using their deuterated internal standards.[6]

1.1. Materials and Reagents

- Carvedilol and 4'-hydroxyphenyl Carvedilol reference standards
- Carvedilol-d3 and 4'-hydroxyphenyl Carvedilol-d5 internal standards (IS)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- · Ammonium formate
- Formic acid
- Water (deionized, 18 MΩ·cm)
- Human plasma (with K3EDTA as anticoagulant)
- Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)

1.2. Instrumentation

- UPLC system coupled with a tandem mass spectrometer (e.g., Waters Acquity UPLC with a TQD mass spectrometer)
- UPLC C18 column (50 × 2.1 mm, 1.7 μm)
- 1.3. Sample Preparation (Solid-Phase Extraction)
- Pipette 100 μL of human plasma into a clean microcentrifuge tube.



- Add the internal standard solution (Carvedilol-d3).
- Vortex for 30 seconds.
- Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
- Elute the analytes with 1 mL of 5% ammonium hydroxide in acetonitrile.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject 10 μL of the reconstituted sample into the LC-MS/MS system.

1.4. LC-MS/MS Conditions

- Mobile Phase: Acetonitrile and 4.0 mM ammonium formate (pH 3.0, adjusted with 0.1% formic acid) in a ratio of 78:22 (v/v).[6]
- Flow Rate: 0.25 mL/min.[7]
- Column Temperature: 35°C.[7]
- Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
- MRM Transitions:
 - Carvedilol: 407.39 > 100.05[7]
 - Carvedilol-d3: (Adjust m/z according to the specific deuteration pattern)
 - Bisoprolol (alternative IS): 326.150 > 116.30[7]
- 1.5. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, recovery, and

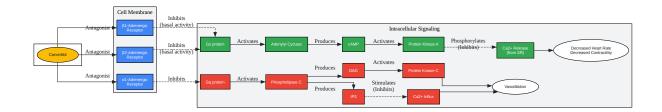


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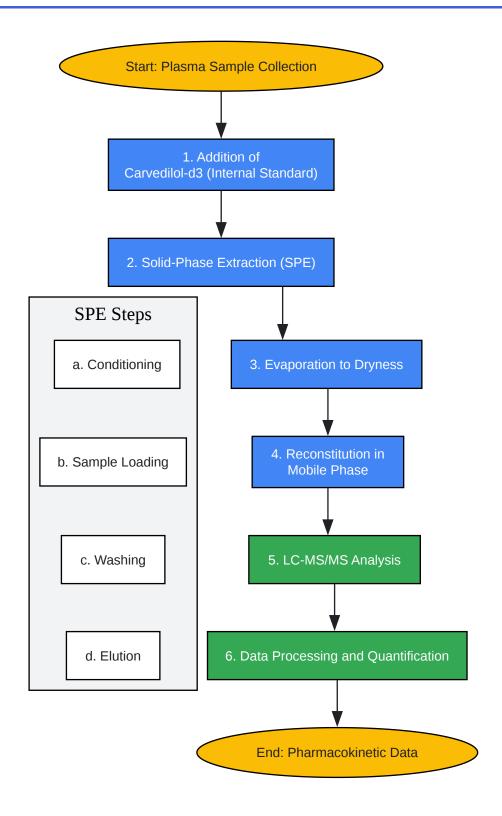
- Linearity: The method demonstrated linearity over a concentration range of 0.05-50 ng/mL for Carvedilol.[6]
- Precision and Accuracy: Intra- and inter-batch precision (% CV) and accuracy were reported to be within 0.74-3.88% and 96.4-103.3%, respectively.[6]
- Recovery: The assay recovery was within 94-99%.[6]

Mandatory Visualizations Carvedilol Signaling Pathway









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